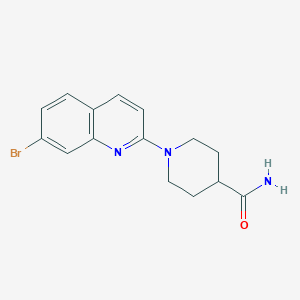![molecular formula C16H22N6 B6438169 N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine CAS No. 2549016-75-1](/img/structure/B6438169.png)
N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine is a complex organic compound that features a pyridazin-3-amine core with a piperazine ring substituted with a pyridin-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyridazin-3-amine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution with piperazine: The pyridazin-3-amine core is then reacted with piperazine derivatives to introduce the piperazine ring.
Introduction of the pyridin-3-ylmethyl group: The final step involves the alkylation of the piperazine nitrogen with a pyridin-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Chemical Biology: It serves as a probe to study the function of specific proteins and enzymes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine
- N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine
Uniqueness
N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine is unique due to its specific substitution pattern, which can result in distinct biological activity and selectivity compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
N,N-dimethyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-20(2)15-5-6-16(19-18-15)22-10-8-21(9-11-22)13-14-4-3-7-17-12-14/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQBEMGJZEQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438087.png)
![N,N,6-trimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438094.png)
![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438098.png)
![N,N,6-trimethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438100.png)
![N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438102.png)
![4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438110.png)
![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)
![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)
![2-{[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B6438154.png)

![2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438173.png)
![N,N-dimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438174.png)
![N,N-dimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438179.png)
![1-cyclopropyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B6438181.png)
